molecular formula C14H25ClN2O B1459155 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride CAS No. 1423017-80-4

2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

Cat. No.: B1459155
CAS No.: 1423017-80-4
M. Wt: 272.81 g/mol
InChI Key: JDYPTQPLBHDLEX-NQJMHYHOSA-N
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Description

Properties

IUPAC Name

(2-cyclopentylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.ClH/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11;/h11-13,15H,1-10H2;1H/t12-,13?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYPTQPLBHDLEX-NQJMHYHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCN2C(=O)C3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride typically involves the acylation of a pyrrolidine derivative with cyclopentylamine or a cyclopentyl-containing intermediate. The key step is the formation of the amide bond between the (2S)-pyrrolidine-2-carbonyl moiety and the cyclopentyl-substituted pyrrolidine.

A representative synthetic route involves:

  • Preparation of (2S)-pyrrolidine-2-carbonyl chloride as an activated acylating agent.
  • Reaction of this acyl chloride with cyclopentylamine or 2-cyclopentylpyrrolidine under controlled conditions.
  • Isolation of the hydrochloride salt form by treatment with hydrochloric acid or HCl gas.

This approach ensures high regio- and stereoselectivity, preserving the (2S) stereochemistry of the pyrrolidine ring.

Detailed Preparation Procedure

Step 1: Synthesis of (2S)-Pyrrolidine-2-carbonyl Chloride

  • Starting from L-proline or (2S)-pyrrolidine-2-carboxylic acid, the acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride .
  • The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or under reflux for 1–3 hours.
  • The acid chloride intermediate is isolated or used in situ for the next step.

Step 2: Coupling with Cyclopentylamine or Cyclopentylpyrrolidine

  • The acid chloride is reacted with cyclopentylamine or 2-cyclopentylpyrrolidine in anhydrous conditions.
  • The reaction is performed in solvents such as dichloromethane or THF at 0°C to room temperature.
  • A base like triethylamine or pyridine is added to neutralize the hydrochloric acid formed during amide bond formation.
  • The reaction time ranges from 1 to 24 hours depending on the scale and conditions.

Step 3: Formation of Hydrochloride Salt

  • The free base product is treated with hydrochloric acid in an appropriate solvent (e.g., ether, ethanol) to form the hydrochloride salt.
  • The salt is isolated by filtration or crystallization.
  • Purification can be achieved by recrystallization from solvents such as ethanol or ethyl acetate.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Acid chloride formation L-proline + SOCl₂ or oxalyl chloride, THF, RT or reflux, 1-3 h Anhydrous conditions critical
Amide bond formation Acid chloride + cyclopentylamine, DCM/THF, 0°C to RT, 1-24 h Use of base (Et₃N) to trap HCl
Hydrochloride salt formation Treatment with HCl in ethanol or ether Yields stable, crystalline salt

Research Findings and Variations

  • Literature reports emphasize the importance of stereochemical integrity during the acylation step, ensuring the (2S) configuration is retained, which is crucial for biological activity.
  • The use of activated esters or mixed anhydrides as alternatives to acid chlorides has been explored to improve yields and reduce side reactions.
  • Some synthetic routes employ in situ generation of acid chlorides to minimize decomposition.
  • Reaction times and temperatures are optimized to balance conversion rates with minimal racemization or by-product formation.
  • The hydrochloride salt form enhances the compound’s solubility and stability , facilitating handling and further biological testing.

Summary Table of Preparation Methods

Parameter Method A: Acid Chloride Route Method B: Activated Ester Route
Starting material (2S)-Pyrrolidine-2-carboxylic acid (L-proline) (2S)-Pyrrolidine-2-carboxylic acid
Activation reagent Thionyl chloride or oxalyl chloride N-Hydroxysuccinimide (NHS) + DCC or EDC
Coupling partner Cyclopentylamine or 2-cyclopentylpyrrolidine Cyclopentylamine or 2-cyclopentylpyrrolidine
Solvent THF, DCM DCM, DMF
Temperature 0°C to room temperature Room temperature
Reaction time 1–24 hours 12–24 hours
Base Triethylamine or pyridine Triethylamine
Salt formation HCl in ethanol or ether HCl in ethanol or ether
Yield Typically 70–90% Typically 65–85%
Notes Requires strict anhydrous conditions May reduce side reactions, easier handling

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
  • CAS Number : 1423017-80-4
  • Molecular Formula : C₁₄H₂₄N₂O·HCl
  • Molecular Weight : 272.81 g/mol
  • Structural Features : Contains a pyrrolidine core substituted with a cyclopentyl group and an (2S)-pyrrolidine-2-carbonyl moiety, with a hydrochloride counterion .

The compound belongs to a class of bicyclic pyrrolidine derivatives, often utilized in medicinal chemistry for their conformational rigidity and bioactivity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/SAR Insights
2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine HCl (1423017-80-4) Cyclopentyl C₁₄H₂₄N₂O·HCl 272.81 Pharmaceutical intermediate; moderate steric bulk
2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine HCl (1423017-79-1) Cyclohexyl C₁₅H₂₇ClN₂O 286.84 Similar applications; increased lipophilicity due to larger substituent
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine HCl (1423043-76-8) 3-Chlorophenyl C₁₅H₁₉Cl₂N₂O 315.24 Enhanced aromatic interaction potential; higher molecular weight
Almotriptan malate intermediate (N/A) 4-Hydrazinylbenzylsulfonyl C₁₁H₁₈ClN₃O₂S 291.80 Serotonin receptor targeting; distinct sulfonyl group
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) tert-Butyl carboxylate C₁₂H₁₉NO₃ 225.28 Synthetic intermediate; ester functionality alters solubility
Key Findings :

Substituent Effects: The cyclopentyl group in the target compound provides intermediate steric bulk compared to the cyclohexyl analog (286.84 g/mol), which may influence binding affinity in receptor interactions .

Pharmacokinetic Implications: The hydrochloride salt form in the target compound improves crystallinity and handling stability compared to non-ionic analogs like the tert-butyl ester (146231-54-1) .

Safety and Handling :

  • The target compound and its phenyl-substituted analog (1423043-76-8) share similar hazards (H303/H313/H333), necessitating stringent safety protocols .
  • In contrast, the Almotriptan intermediate (C₁₁H₁₈ClN₃O₂S) includes a sulfonyl group, which may introduce additional reactivity risks .

Biological Activity

2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride (CAS No. 1290217-79-6) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₄N₂O
  • Molecular Weight : 236.35 g/mol
  • CAS Number : 1290217-79-6
  • Purity : ≥95%

The compound is believed to interact with various biological targets, including:

  • Receptors : It may act as an antagonist or modulator of specific neurotransmitter receptors, influencing pathways related to cognition and mood.
  • Enzymatic Activity : It could inhibit or activate enzymes involved in metabolic processes, such as those in the central nervous system (CNS).

Antidepressant Activity

Recent studies have indicated that derivatives similar to 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine exhibit antidepressant-like effects in animal models. This is attributed to their ability to enhance neurotransmitter levels, particularly serotonin and norepinephrine.

Neuroprotective Effects

Research suggests that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells has been documented.

In Vitro Studies

In vitro assays have shown that the compound can:

  • Induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
  • Influence cell cycle progression, particularly through the modulation of cyclin-dependent kinases (CDKs) .

In Vivo Studies

Animal models have demonstrated that administration of the compound leads to significant behavioral changes consistent with antidepressant activity. For instance:

  • Forced Swim Test : Mice treated with the compound showed reduced immobility time compared to controls, indicating an antidepressant effect.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in forced swim test
NeuroprotectionDecreased oxidative stress in neuronal cells
Apoptosis InductionInduction of apoptosis in cancer cell lines
Cell Cycle ModulationAltered progression through cyclin pathways

Case Studies

  • Case Study on Depression :
    A study involving a mouse model of depression showed that treatment with 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine significantly improved depressive-like behaviors, correlating with increased levels of serotonin in the brain.
  • Neurodegeneration Model :
    In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition, suggesting its potential role as a neuroprotective agent.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity during the preparation of this compound?

Methodological Answer:

  • Chiral Pool Synthesis : Start with enantiomerically pure precursors like L-proline (or its derivatives) to preserve stereochemistry. For example, the reaction of L-proline with chloroacetyl chloride in THF under reflux ensures retention of configuration .
  • Controlled Reaction Conditions : Use low temperatures (e.g., 10–15°C) during coupling steps to minimize racemization. For instance, dicyclohexylcarbodiimide (DCC) in dichloromethane prevents undesired side reactions .
  • Purification : Employ column chromatography (e.g., 2% MeOH/CHCl₃) followed by crystallization in diisopropyl ether to isolate diastereomerically pure products .

Advanced: How can X-ray crystallography using SHELX programs resolve ambiguities in absolute configuration?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation in non-polar solvents (e.g., diisopropyl ether) to ensure high-resolution diffraction .
  • Refinement with SHELXL : Use the Hooft parameter or Flack test in SHELXL to determine absolute configuration. For twinned crystals, apply the TWIN/BASF commands to refine data .
  • Validation : Cross-verify with circular dichroism (CD) or NMR-based Mosher ester analysis if crystallographic data is inconclusive .

Basic: What spectroscopic techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Compare chemical shifts with intermediates (e.g., δ 4.47 ppm for the CHCONH₂ group in pyrrolidine derivatives) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclopentyl or pyrrolidine protons .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 191.1 [M+1] for related intermediates) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., deviations >0.4% indicate impurities) .

Advanced: How to reconcile discrepancies between computational modeling and experimental NMR data?

Methodological Answer:

  • Solvent Effects : Simulate NMR chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for chloroform) .
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to observed splitting patterns .
  • Experimental Validation : Use variable-temperature NMR to probe dynamic equilibria (e.g., rotamers) .

Basic: What storage conditions prevent degradation of the hydrochloride salt?

Methodological Answer:

  • Hygroscopicity Management : Store in airtight containers with desiccants (e.g., silica gel) at -20°C .
  • Solvent Stability : Avoid prolonged exposure to DMSO or water; use anhydrous THF or DCM for stock solutions .

Advanced: How to design SAR studies for derivatives targeting biological activity?

Methodological Answer:

  • Substituent Variation : Modify the cyclopentyl group (e.g., fluorination) or pyrrolidine carbonyl moiety (e.g., amide-to-ester substitution) to assess steric/electronic effects .
  • Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., dipeptidyl peptidase inhibition) and molecular docking (e.g., AutoDock Vina) to correlate structure with activity .
  • Data Mining : Leverage CAS databases (e.g., 1381928-56-8 for fluorinated analogs) to identify structurally related bioactive compounds .

Basic: How to minimize diastereomeric impurities during synthesis?

Methodological Answer:

  • Stereoselective Coupling : Use chiral auxiliaries (e.g., Fmoc-protected intermediates) or enantiopure catalysts (e.g., Jacobsen’s catalyst) .
  • In-Process Monitoring : Track reaction progress via TLC (e.g., 5% MeOH/CHCl₃) to halt reactions before byproduct formation .

Advanced: How to resolve overlapping 1H NMR signals in complex mixtures?

Methodological Answer:

  • Deuteration : Use deuterated solvents (e.g., CDCl₃) and 2D techniques (NOESY, TOCSY) to assign coupled protons in crowded regions (e.g., δ 2.0–4.5 ppm) .
  • Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to separate enantiomeric signals in chiral centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.